molecular formula C7H3ClF2O2 B1590784 5-Chloro-2,4-difluorobenzoic acid CAS No. 130025-33-1

5-Chloro-2,4-difluorobenzoic acid

Cat. No. B1590784
M. Wt: 192.55 g/mol
InChI Key: VXBQLSVFGIFOPQ-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O2 . It is an important intermediate in medicinal compounds and pesticides .


Synthesis Analysis

5-Chloro-2,4-difluorobenzoic acid can be synthesized from commercially available compounds through a sequence of reactions involving nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4-difluorobenzoic acid has been investigated using experimental techniques such as FT-IR, FT-Raman, and UV, as well as quantum chemical calculations . More detailed information about its structure can be found on various chemical databases .


Physical And Chemical Properties Analysis

5-Chloro-2,4-difluorobenzoic acid is a solid substance . Its predicted boiling point is 272.6±35.0 °C, and its predicted density is 1.573±0.06 g/cm3 . The compound should be stored in a dry room at room temperature .

Scientific Research Applications

Analytical Methods

5-Chloro-2,4-difluorobenzoic acid and its related compounds are analyzed using liquid chromatography. This method is particularly useful in identifying unique isomeric impurities in commercially produced compounds. For instance, 2-Chloro-4,5-difluorobenzoic acid (CDFBA), closely related to 5-Chloro-2,4-difluorobenzoic acid, has been effectively separated and analyzed using this technique, highlighting the method's precision and reliability for analyzing such compounds (Elrod et al., 1993).

Synthesis of Related Compounds

Synthesis of related compounds, such as 4-Chloro-2,5-difluorobenzoic acid and 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilizes 5-Chloro-2,4-difluorobenzoic acid as a key intermediate. These syntheses involve various reactions like Sandmeyer reaction, bromination, Grignard reaction, nitration, and esterification. Such synthetic methods are crucial in the production of antimicrobial drugs and other pharmaceutical applications (Zhao, 2011), (Zhang et al., 2020).

Safety And Hazards

5-Chloro-2,4-difluorobenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . It should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols

properties

IUPAC Name

5-chloro-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBQLSVFGIFOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564923
Record name 5-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-difluorobenzoic acid

CAS RN

130025-33-1
Record name 5-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2,4-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L Elrod Jr, SG Spanton, M Cirovic, DI Shaffer… - Analytica chimica …, 1993 - Elsevier
2-Chloro-4,5-difluorobenzoic acid (CDFBA) and related impurities are determined using liquid chromatography (LC). Separations are achieved using a reversed-phase isocratic system …
Number of citations: 3 www.sciencedirect.com
A Stumpf, ZK Cheng, D Beaudry… - … Process Research & …, 2019 - ACS Publications
The development of a redesigned and improved second-generation synthesis of the Nav1.7 inhibitor GDC-0276 based on experience gained from a fit-for-purpose first-generation …
Number of citations: 12 pubs.acs.org
D Stoll, SC Rutan… - LCGC North …, 2018 - chromatographyonline.com
Is that peak “pure”? How do I know if there might be something hiding under there? This installment explores how two-dimensional (2D) liquid chromatography (LC) can be used to …
Number of citations: 8 www.chromatographyonline.com
K Umezu, F Tabuchi, Y Kimura - Journal of fluorine chemistry, 2003 - Elsevier
Ortho-substituted fluorine in 2,4-difluorobenzoic acid was found to be regio-selectively replaced to hydroxide by solid sodium hydroxide in 1,3-dimethyl-2-imidazolidinone, to afford 4-…
Number of citations: 9 www.sciencedirect.com
S Sun, Q Jia, AY Zenova, MS Wilson… - Journal of medicinal …, 2018 - ACS Publications
Herein, we report the discovery and optimization of a series of orally bioavailable acyl sulfonamide Na V 1.7 inhibitors that are selective for Na V 1.7 over Na V 1.5 and highly efficacious …
Number of citations: 28 pubs.acs.org
CJ Venkatramani - LCGC Supplements, 2018 - chromatographyonline.com
The evolution of two-dimensional liquid chromatography (2D-LC) instruments along with improved software capabilities has transferred 2D-LC from the hands of experienced …
Number of citations: 0 www.chromatographyonline.com
BS Safina, SJ McKerrall, S Sun, CA Chen… - Journal of medicinal …, 2021 - ACS Publications
Na v 1.7 is an extensively investigated target for pain with a strong genetic link in humans, yet in spite of this effort, it remains challenging to identify efficacious, selective, and safe …
Number of citations: 15 pubs.acs.org
TP Tran, EL Ellsworth, JP Sanchez, BM Watson… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 3-aminoquinazolinediones was synthesized and evaluated for its antibacterial and DNA gyrase activity. The SAR around the quinazolinedione core was explored and the …
Number of citations: 62 www.sciencedirect.com
H Kageyama, H Suzuki, Y Kimura - Journal of Fluorine Chemistry, 2000 - Elsevier
Syntheses of 1,3-difluorobenzene and 2,6-difluorotoluene are described via chlorosulfonation, catalytic Halex-fluorination, and desulfination of 1,3-dichlorobenzene and 2,6-…
Number of citations: 11 www.sciencedirect.com
CJ Venkatramani, L Wigman, N Chetwyn, J Girotti - 2009 - researchgate.net
2D-LC-MS: Transitioning from Research Laboratories to Main Steam Pharmaceutical Analysis Page 1 Slide 1 © 2009 Genentech, Inc. 2D-LC-MS: Transitioning from Research …
Number of citations: 2 www.researchgate.net

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